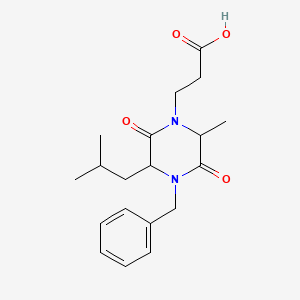![molecular formula C7H15NO B13495941 rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine](/img/structure/B13495941.png)
rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine” is a racemic mixture of two enantiomers It features a cyclobutyl ring substituted with a methoxy group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a carbene.
Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution, where a methoxide ion reacts with a suitable leaving group on the cyclobutyl ring.
Attachment of the Methylamine Group: The final step involves the reaction of the cyclobutyl methoxy compound with methylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclobutyl ring or the amine group, potentially leading to the formation of cyclobutane derivatives or secondary amines.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium iodide (NaI) or thiourea can be used in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Cyclobutane derivatives, secondary amines
Substitution: Halogenated or thiolated cyclobutyl compounds
Scientific Research Applications
Chemistry
In chemistry, rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amine oxidases and methyltransferases.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting neurological disorders or metabolic diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the methoxy group may participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar in having a methoxy group and an amine group, but differs in the aromatic ring structure.
2-(4-Methoxyphenyl)ethylamine: Shares the methoxy and amine functionalities but has a different carbon backbone.
Cyclobutylamine: Similar cyclobutyl ring with an amine group but lacks the methoxy substitution.
Uniqueness
rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine is unique due to its combination of a cyclobutyl ring, methoxy group, and methylamine group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-[(1S,2R)-2-methoxycyclobutyl]-N-methylmethanamine |
InChI |
InChI=1S/C7H15NO/c1-8-5-6-3-4-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
GIKLYVRLVONXHK-NKWVEPMBSA-N |
Isomeric SMILES |
CNC[C@@H]1CC[C@H]1OC |
Canonical SMILES |
CNCC1CCC1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




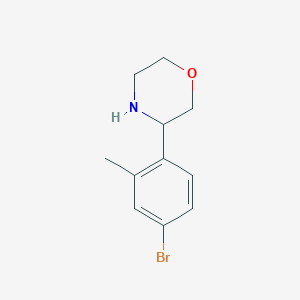

![2-[(Oxetan-3-yl)amino]benzoic acid](/img/structure/B13495896.png)
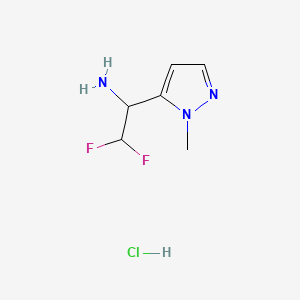
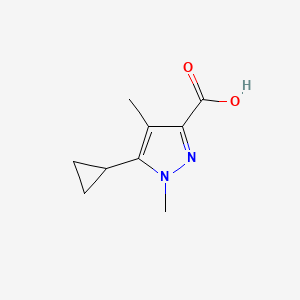
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride](/img/structure/B13495925.png)
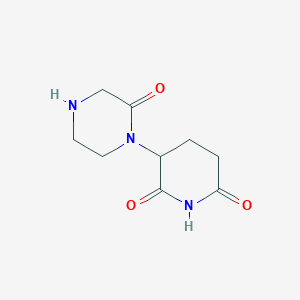
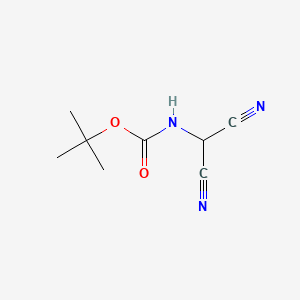

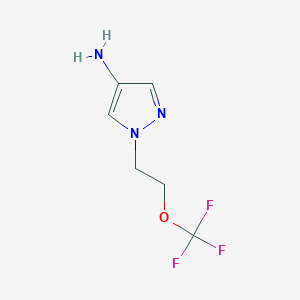
![benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate](/img/structure/B13495960.png)
